molecular formula C7H11NO B1274202 5-Methyl-3-oxohexanenitrile CAS No. 64373-43-9

5-Methyl-3-oxohexanenitrile

Cat. No. B1274202
CAS RN: 64373-43-9
M. Wt: 125.17 g/mol
InChI Key: MWTCJTAGNBZWSO-UHFFFAOYSA-N
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Description

The compound 5-Methyl-3-oxohexanenitrile is a multifaceted molecule that serves as a building block in organic synthesis. While the provided papers do not directly discuss 5-Methyl-3-oxohexanenitrile, they do provide insights into the synthesis and reactivity of structurally related compounds. For instance, the synthesis of derivatives from cyclohexane-related structures is explored, which can be relevant to understanding the synthesis pathways that might be applicable to 5-Methyl-3-oxohexanenitrile .

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-3-oxohexanenitrile involves various strategies. For example, the synthesis of 5-hydroxymethyl cyclohexanetetrol derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl compounds indicates a multi-step process that could be adapted for the synthesis of 5-Methyl-3-oxohexanenitrile . Additionally, the Michael-Wittig reactions discussed in the synthesis of highly functionalized cyclohexene derivatives suggest a method that could potentially be used to introduce a nitrile group into a cyclohexane backbone .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-3-oxohexanenitrile is complex, with multiple stereocenters and possible isomers. The [3+2] cycloaddition reactions leading to the formation of various isomeric compounds demonstrate the intricacies of stereochemistry in such molecules . This complexity is also evident in the regioselectivity observed in the 1,3-dipolar cycloaddition reactions of nitrile oxides, which could be relevant when considering the reactivity of the nitrile group in 5-Methyl-3-oxohexanenitrile .

Chemical Reactions Analysis

The reactivity of the nitrile group and other functional groups in molecules related to 5-Methyl-3-oxohexanenitrile is a key aspect of their chemistry. The papers discuss various reactions, such as the [3+2] cycloaddition, which could also be applicable to 5-Methyl-3-oxohexanenitrile, potentially leading to the formation of new heterocyclic structures . The regioselective addition of nitrile oxides suggests that the nitrile group in 5-Methyl-3-oxohexanenitrile could undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-3-oxohexanenitrile can be inferred from related compounds. For instance, the study of vic-dioximes, including 5-methyl-1,2,3-cyclohexanetrionetrioxime, provides information on dissociation constants and complex formation with metals, which could be relevant for understanding the coordination chemistry of 5-Methyl-3-oxohexanenitrile . The synthesis of trifluoromethyl derivatives also highlights the importance of substituents in determining the reactivity and stability of cyclohexane-based compounds .

Scientific Research Applications

Synthesis of Pyridines

5-Methyl-3-oxohexanenitrile plays a crucial role in the synthesis of pyridines, particularly in palladium-catalyzed cascade reactions with arylboronic acids. This process yields important synthons like 2-methylpyridines, which can be further manipulated through C(sp3)-H functionalization to create various pyridine derivatives. Such chemistry facilitates the production of unsymmetrical 2,6-diarylpyridines and represents a practical and atom-economical approach to synthesize valuable pyridines with broad functional groups under mild conditions (Yao et al., 2020).

Comparative Studies with vic-Dioximes

5-Methyl-3-oxohexanenitrile has been compared with other compounds like nioxime and dimethylglyoxime in terms of their complexation with metals such as nickel, copper, and cobalt. Research in this area includes determining the dissociation constants of these reagents in aqueous solutions and evaluating the formation constants of their copper complexes. These studies use spectrophotometric and potentiometric methods (Haines et al., 1962).

Synthesis of 5-Aminoisoxazol

The compound has been used in the selective synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazol. Key steps involve reactions of methylene carbanions of acetonitrile with methyl 2-ethyl-2-methylbutyrate, followed by heating with hydroxylamine to produce 5-aminoisoxazol. This process explores optimal reaction conditions and yields a mixture of isomers, showcasing the compound's utility in synthesizing complex heterocyclic structures (Rouchaud et al., 2010).

Applications in Advanced Oxidation Processes

5-Methyl-3-oxohexanenitrile is also relevant in the field of advanced oxidation processes (AOPs). For instance, studies on the degradation of RDX, a nitramine compound used as an explosive, have utilized AOPs. These processes involve various types of oxidation treatments to degrade contaminants, and 5-methyl-3-oxohexanenitrile's derivatives can play a role in understanding these chemical interactions and degradation pathways (Bose et al., 1998).

Bakers' Yeast Reduction for Chiral Lactones Synthesis

The compound is a subject of study in bakers' yeast reduction processes. γ and δ Ketonitriles, including 5-oxohexanenitrile, are reduced to yield corresponding (S) alcohols. These alcohols are valuable intermediates in the preparation of chiral lactones, which are important in synthetic chemistry. This research demonstrates the compound's utility in the efficient synthesis of various optically pure substances (Gopalan et al., 1991).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(2)5-7(9)3-4-8/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCJTAGNBZWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388757
Record name 5-methyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-oxohexanenitrile

CAS RN

64373-43-9
Record name 5-methyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-oxohexanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Maezaki, Y Banno, Y Miyamoto, Y Moritou… - Bioorganic & medicinal …, 2011 - Elsevier
Dipeptidyl peptidase IV (DPP-4) inhibition is a validated therapeutic option for type 2 diabetes, exhibiting multiple antidiabetic effects with little or no risk of hypoglycemia. In our studies …
Number of citations: 38 www.sciencedirect.com
L Anderson, M Zhou, V Sharma… - The Journal of …, 2010 - ACS Publications
A facile iterative synthesis of 2,5-terpyrimidinylenes that are structurally analogous to α-helix mimics is presented. Condensation of amidines with readily prepared α,β-unsaturated α-…
Number of citations: 24 pubs.acs.org
Y Miyamoto, Y Banno, T Yamashita, T Fujimoto… - Bioorganic & medicinal …, 2011 - Elsevier
We have previously discovered nicotinic acid derivative 1 as a structurally novel dipeptidyl peptidase IV (DPP-4) inhibitor. In this study, we obtained the X-ray co-crystal structure …
Number of citations: 29 www.sciencedirect.com
Y Miyamoto, Y Banno, T Yamashita… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of dipeptidyl peptidase IV (DPP-4) is an exciting new approach for the treatment of diabetes. To date there has been no DPP-4 chemotype possessing a carboxy group that …
Number of citations: 63 pubs.acs.org
M Zhou - 2010 - digitalcommons.usf.edu
Protein-protein interactions are key to several biological processes that facilitate signal transduction and many other processes. These interactions are involved in pathways that are …
Number of citations: 2 digitalcommons.usf.edu
PH Nguyen, M West, BD Feske… - International …, 2014 - downloads.hindawi.com
Models for two ketoreductases were created and used to predict the stereoselectivity of the enzymes. One was based on the crystal structure of Sporobolomyces salmonicolor. This …
Number of citations: 5 downloads.hindawi.com
DC Crowley, TA Brouder, AM Kearney… - The Journal of …, 2021 - ACS Publications
Generation and use of triflyl azide in flow enables efficient synthesis of a range of α-diazocarbonyl compounds, including α-diazoketones, α-diazoamides, and an α-diazosulfonyl ester, …
Number of citations: 3 pubs.acs.org
L Anderson - 2009 - digitalcommons.usf.edu
The most common secondary structure of proteins is the alpha-helix. The alpha-helix can be involved in various protein-protein interactions (PPIs) through the recognition of three or …
Number of citations: 5 digitalcommons.usf.edu
F Arhin, O Bélanger, S Ciblat, M Dehbi… - Bioorganic & medicinal …, 2006 - Elsevier
The RNA polymerase holoenzyme is a proven target for antibacterial agents. A high-throughput screening program based on this enzyme from Staphylococcus aureus had previously …
Number of citations: 52 www.sciencedirect.com
AR Katritzky, AAA Abdel-Fattah… - The Journal of Organic …, 2003 - ACS Publications
… 2-(1H-1,2,3-Benzotriazol-1-yl)-5-methyl-3-oxohexanenitrile (5b). Brown microcrystals (83%), mp 108−110 C. H NMR δ 7.86 (d, J = 8.0 Hz, 1H), 7.71 (d, J = 7.8 Hz, 1H), 7.55 (dd, J = 8.1, …
Number of citations: 89 pubs.acs.org

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